1-(4-Tert-butylphenyl)cyclopentan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-tert-butylphenyl)cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-14(2,3)12-6-8-13(9-7-12)15(16)10-4-5-11-15/h6-9H,4-5,10-11,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTBIPCGTQPLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Amine Chemistry and Cyclopentane Derivatives Research
Amines are fundamental organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, rendering them basic and nucleophilic. Their prevalence in biologically active molecules, including alkaloids and neurotransmitters, has made them a cornerstone of medicinal chemistry and materials science. Cyclopentane (B165970) derivatives, on the other hand, are carbocyclic compounds containing a five-membered ring. This ring system is a common motif in natural products and synthetic molecules, often imparting specific conformational constraints that can influence biological activity.
The compound 1-(4-tert-butylphenyl)cyclopentan-1-amine is situated at the intersection of these two important classes of organic molecules. It is a primary amine, with the amino group attached to a tertiary carbon atom of the cyclopentane ring. This structural feature, a tertiary alkylamine, is of particular interest in synthetic chemistry. A common and powerful method for the synthesis of such amines is the Ritter reaction. wikipedia.orgmissouri.eduorganic-chemistry.org This reaction typically involves the reaction of a tertiary alcohol or an alkene with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine. wikipedia.orgias.ac.in The development of milder and more efficient catalysts for the Ritter reaction, such as silica-bonded N-propyl sulphamic acid, has expanded its applicability in organic synthesis. ias.ac.in
Rationale for Academic Investigation of Arylcyclopentylamines
The academic interest in arylcyclopentylamines, such as 1-(4-tert-butylphenyl)cyclopentan-1-amine, stems from the diverse pharmacological activities observed in structurally related compounds. Aryl-substituted amine derivatives are known to interact with a variety of biological targets. For instance, studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have revealed potent analgesic activities. nih.gov Furthermore, the pharmacological evaluation of acyl derivatives of phenelzine, an arylethylamine, has been crucial in understanding their monoamine oxidase (MAO) inhibiting properties. nih.gov
The investigation of novel arylcyclopentylamine derivatives is driven by the quest for new therapeutic agents with improved efficacy and selectivity. The specific substitution pattern on the aromatic ring and the nature of the cycloalkylamine moiety can significantly influence the compound's biological profile. The tert-butyl group on the phenyl ring of this compound, for example, is a bulky, lipophilic substituent that can enhance membrane permeability and influence binding to biological targets.
Overview of Structural Features and Their Implications for Research Paradigms
The molecular architecture of 1-(4-tert-butylphenyl)cyclopentan-1-amine presents several key features that are significant from a research perspective:
Tertiary Cyclopentyl Amine: The presence of the amino group on a tertiary carbon atom of the cyclopentane (B165970) ring provides steric hindrance, which can influence the compound's reactivity and its interaction with biological macromolecules.
Chirality: As the nitrogen atom is attached to a tertiary carbon that is part of a cyclopentane ring substituted with a phenyl group, the carbon atom C1 is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereochemistry of such molecules can be critical for their biological activity, as has been demonstrated for various chiral amine derivatives. nih.gov
These structural elements provide a versatile scaffold for chemical modification. For instance, the primary amine group can be readily functionalized to produce a variety of derivatives, such as amides or secondary and tertiary amines, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov
Current Gaps and Future Directions in Chemical and Biological Research Pertaining to the Compound Class
Unconventional Synthetic Routes and Chemical Transformations
Traditional methods for amine synthesis often fall short when applied to the construction of sterically demanding structures like this compound. Consequently, researchers have explored a variety of unconventional synthetic routes and chemical transformations to access this and related compounds.
Development of Novel Carbon-Nitrogen Bond Forming Reactions
The formation of the carbon-nitrogen (C-N) bond is a cornerstone of amine synthesis. For hindered amines, direct C-N bond formation can be particularly challenging. The Ritter reaction, a classic method for synthesizing N-alkyl amides, offers a viable pathway. organic-chemistry.orgnih.gov This reaction involves the electrophilic addition of a carbocation to a nitrile, followed by hydrolysis to the corresponding amide. organic-chemistry.orgnih.gov In the context of this compound, the precursor alcohol, 1-(4-tert-butylphenyl)cyclopentan-1-ol, can be treated with a nitrile in the presence of a strong acid to generate the desired amide, which can then be hydrolyzed to the amine. organic-chemistry.orgnih.gov
Recent advancements have focused on transition-metal-catalyzed C-H amination reactions, which provide a more direct and atom-economical approach. researchgate.net These methods involve the direct conversion of a C-H bond to a C-N bond, often using a metal catalyst and a nitrogen source. While direct application to the synthesis of this compound is still an area of active research, these methods show great promise for the synthesis of structurally complex amines.
The following table summarizes representative conditions for the Ritter reaction, a key C-N bond-forming reaction.
| Precursor | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1-(4-tert-butylphenyl)cyclopentan-1-ol | Acetonitrile | H₂SO₄ | N-(1-(4-tert-butylphenyl)cyclopentyl)acetamide | Not reported | organic-chemistry.orgnih.gov |
| Tertiary Alcohols | Chloroacetonitrile | - | N-Chloroacetyl-tert-alkylamines | 73-95 | researchgate.net |
| Nitriles | tert-Butyl acetate | H₂SO₄ (catalytic) | N-tert-butyl amides | 88-95 | harvard.edu |
Asymmetric Synthesis of Chiral this compound Stereoisomers
The presence of a chiral center in many biologically active molecules necessitates the development of asymmetric synthetic methods. The synthesis of enantiomerically pure this compound stereoisomers can be achieved through several strategies, including the use of chiral auxiliaries and organocatalysis.
One effective approach involves the use of chiral auxiliaries, such as pseudoephenamine. nih.gov This method allows for the diastereoselective alkylation of amides derived from the chiral auxiliary, leading to the formation of quaternary carbon centers with high stereocontrol. nih.gov Another powerful method is the use of tert-butanesulfinamide as a chiral auxiliary. The condensation of tert-butanesulfinamide with a ketone precursor, followed by the addition of an organometallic reagent and subsequent removal of the auxiliary, can provide chiral amines with high enantiomeric excess. scilit.comresearchgate.net
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. organic-chemistry.orgacs.orgnih.gov Chiral organocatalysts can be used to control the stereochemical outcome of reactions, such as the construction of quaternary carbon stereocenters. organic-chemistry.orgacs.orgnih.gov For instance, the asymmetric Michael addition of nucleophiles to α,β-unsaturated compounds, catalyzed by a chiral amine, can be employed to construct chiral cyclopentane (B165970) rings. organic-chemistry.orgresearchgate.net
Below is a table summarizing key findings in the asymmetric synthesis of related chiral amines.
| Precursor/Substrate | Chiral Auxiliary/Catalyst | Reagent/Conditions | Product | Enantiomeric/Diastereomeric Excess | Reference |
| α,α-Disubstituted pseudoephenamine amides | (-)-(1S,2S)-pseudoephenamine | Alkyl halides | α-Quaternary amides | 98:2 to ≥99:1 dr | nih.gov |
| N-Sulfinyl imines from 3- and 4-substituted cyclohexanones | N-tert-butanesulfinyl group | Alkyl or aryl Grignard reagents | Chiral amines | Excellent de | scilit.com |
| α-Branched aldehydes | L-phenylalanine | Vinyl ketones | 5-Ketoaldehydes with quaternary carbon | up to 95% ee | nih.gov |
This table illustrates the application of asymmetric synthesis methodologies to analogous compounds, as specific data for the asymmetric synthesis of this compound was not explicitly found in the provided search results.
Multicomponent Reactions for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. nih.govmdpi.com For the synthesis of complex molecules like this compound, MCRs can provide a rapid and convergent route.
One such example is the isocyanide-based multicomponent reaction. acs.org An efficient strategy combines the stereocontrol of organocatalysis with the diversity-generating character of MCRs to produce structurally unique, tetrasubstituted cyclopentenyl frameworks. acs.org This approach can be adapted to synthesize analogues of this compound.
The following table presents an example of a multicomponent reaction for the synthesis of a substituted cyclopentene.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Cyclic hemiacetal | tert-Butyl amine | Cyclohexyl isocyanide | Microwave irradiation (300 W), 70 °C, TFE | Tetrasubstituted cyclopentene | 89 | acs.org |
This table showcases a multicomponent reaction for a related cyclopentane derivative, highlighting the potential of this methodology.
Sustainable and Green Chemistry Approaches in Compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve sustainability.
Catalytic Methodologies Utilizing Earth-Abundant Metals and Organocatalysis
The use of precious metal catalysts, while effective, raises concerns about cost and environmental impact. Consequently, there is a growing interest in the use of earth-abundant metals, such as iron, as catalysts in organic synthesis. researchgate.netrsc.org Iron-catalyzed reactions, including aminations, offer a more sustainable alternative to their precious-metal-catalyzed counterparts. researchgate.netrsc.org For example, iron-catalyzed intramolecular C-H amination of aliphatic azides has been shown to be an effective method for preparing nitrogen heterocycles.
Organocatalysis, as mentioned earlier, also represents a green approach by avoiding the use of metals altogether. organic-chemistry.orgacs.orgnih.govresearchgate.net The use of small organic molecules as catalysts is often more environmentally benign and can lead to highly efficient and selective transformations. organic-chemistry.orgacs.orgnih.govresearchgate.net
The table below provides an overview of iron-catalyzed amination reactions.
| Substrate | Nitrogen Source | Catalyst System | Product | Yield (%) | Reference |
| Aromatic C-H bonds | N-Chloroamines | Iron catalyst | Substituted tetrahydroquinolines | Not specified | nih.gov |
| Aliphatic azides | - | FeCl₂ and β-diketiminate ligand | Imidazolinone compounds | High efficacy | |
| Aldehydes | Primary amines | FeCl₃ and PMHS | Secondary amines | Quantitative | researchgate.net |
This table provides examples of iron-catalyzed amination reactions for various substrates, demonstrating the potential of this sustainable approach.
Solvent-Free or Environmentally Benign Solvent Systems
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic solvents are often toxic and contribute to pollution. Green chemistry encourages the use of solvent-free conditions or environmentally benign solvents. researchgate.net
Solvent-free reactions, often conducted using grinding or microwave irradiation, can lead to higher efficiency and reduced waste. researchgate.net Deep eutectic solvents (DESs) have emerged as a promising class of green solvents. These solvents are typically composed of a mixture of a quaternary ammonium (B1175870) salt and a hydrogen bond donor, and they offer advantages such as low volatility, high thermal stability, and biodegradability. The use of DESs has been explored in various amination reactions, often leading to improved yields and simplified product isolation.
The following table highlights the use of a green solvent system in amine synthesis.
| Reactant 1 | Reactant 2 | Solvent System | Product | Yield (%) | Reference |
| Aniline | Hexyl bromide | Reline (DES) | N-Hexylaniline | 78 | |
| (Ss)-sulfinyl imine | BuLi | ChCl:D-sorbitol (DES) | (R)-amine | 88 |
This table provides examples of amine synthesis in deep eutectic solvents, illustrating a green chemistry approach.
Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from batch to continuous manufacturing, particularly through flow chemistry, offers significant advantages for the scalable synthesis of active pharmaceutical ingredients (APIs) by providing enhanced control, safety, and efficiency. wikipedia.org The synthesis of this compound, while not explicitly detailed in flow chemistry literature, is an ideal candidate for such processes given its multi-step nature. A modular flow-based approach can be conceptualized to improve synthetic efficiency through automation and process optimization, minimizing the need for isolation of intermediates. wikipedia.org
A hypothetical continuous process could involve a series of plug flow reactors (PFRs) or continuous stirred-tank reactors (CSTRs). wikipedia.orgnih.gov PFRs, often consisting of simple tubing, allow for precise control over residence time, temperature, and pressure, which is ideal for rapid, exothermic, or hazardous reactions. wikipedia.org CSTRs are beneficial for reactions that require longer residence times or involve solids and gaseous byproducts, as they facilitate their removal. wikipedia.orgnih.gov
| Module | Reaction Step | Potential Flow Reactor Type | Key Considerations |
|---|---|---|---|
| 1 | Ritter Reaction Precursor Synthesis: Formation of 1-(4-tert-butylphenyl)cyclopentan-1-ol | PFR or CSTR | Grignard reaction of 4-tert-butylphenylmagnesium bromide with cyclopentanone (B42830). Requires strict anhydrous conditions and good temperature control. |
| 2 | Ritter Reaction | PFR | Reaction of the alcohol from Module 1 with a nitrile source (e.g., acetonitrile) under strong acid catalysis. Flow chemistry contains the corrosive and hazardous reagents safely. |
| 3 | Hydrolysis | CSTR | Hydrolysis of the intermediate N-alkyl amide to the primary amine. A CSTR can handle the biphasic nature of the quench and work-up. |
| 4 | Purification | Liquid-Liquid Extractor / Continuous Crystallizer | Automated inline extraction and purification to isolate the final product, this compound. wikipedia.org |
Derivatization Strategies of the this compound Scaffold
The primary amine and the substituted phenyl ring of this compound serve as versatile handles for extensive derivatization, allowing for the exploration of its chemical space for various applications.
N-Functionalization and Amide/Urea (B33335)/Carbamate Derivatives
The nucleophilic primary amine is readily functionalized to form a wide array of derivatives.
Amide Derivatives: Amides are commonly synthesized by reacting the primary amine with an activated carboxylic acid or an acyl chloride. A standard and high-yielding method involves the use of peptide coupling reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an additive like Hydroxybenzotriazole (HOBt). nih.gov This approach is mild and tolerates a wide variety of functional groups on the carboxylic acid partner. nih.gov
Urea Derivatives: The synthesis of urea derivatives can be achieved through several reliable methods. The most classical approach involves the reaction of the amine with an isocyanate. rsc.orgbeilstein-journals.org Isocyanates can be generated in situ from carboxylic acids via a Curtius rearrangement or from primary amides via a Hofmann rearrangement to avoid handling these reactive intermediates. beilstein-journals.org Safer and more common laboratory methods utilize phosgene (B1210022) equivalents like N,N'-Carbonyldiimidazole (CDI), which is a stable, crystalline solid that reacts with the amine to form a carbamoyl-imidazole intermediate, which then reacts with a second amine. rsc.org Alternatively, direct synthesis from the amine and carbon dioxide at elevated temperature and pressure represents a greener approach. msu.edu
Carbamate Derivatives: Carbamates, often used as protecting groups or as key pharmacophores, can be formed by treating the amine with a chloroformate, such as phenyl chloroformate or benzyl (B1604629) chloroformate, typically in the presence of a base. organic-chemistry.orgresearchgate.net For the widely used tert-butoxycarbonyl (Boc) protecting group, the amine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). nih.govetsu.edu Another strategy involves reacting the amine with activated carbonates, which can be pre-formed from an alcohol and an activating agent like p-nitrophenyl chloroformate. organic-chemistry.orgyoutube.com
| Derivative Type | Reagent Class | Specific Example(s) | Typical Conditions |
|---|---|---|---|
| Amide | Coupling Agents | EDCI / HOBt + R-COOH | Aprotic solvent (DMF, DCM), room temp. nih.gov |
| Urea | Isocyanates / Equivalents | R-NCO or CDI | Aprotic solvent, often with a base. rsc.org |
| Carbamate | Chloroformates / Carbonates | Phenyl chloroformate, Di-tert-butyl dicarbonate | Base (e.g., Pyridine, Et3N), aprotic solvent. organic-chemistry.orgetsu.edu |
Aromatic Substitutions on the Tert-butylphenyl Moiety
Further diversification can be achieved via electrophilic aromatic substitution (SEAr) on the tert-butylphenyl ring. The regiochemical outcome of such substitutions is governed by the directing effects of the two existing substituents. wikipedia.orglibretexts.org
The tert-butyl group is an activating, ortho-, para-director due to its electron-donating inductive effect. libretexts.org The 1-aminocyclopentyl group is more complex; the amine itself is strongly activating, but under the strong acidic conditions typical for many SEAr reactions (e.g., nitration, sulfonation), it will be protonated to form an ammonium ion (-NH2R+). This ammonium group is a strongly deactivating, meta-director. msu.edulibretexts.org
Therefore, the position of electrophilic attack will be a result of these competing effects:
Activating conditions (mild): If the reaction can be performed under non-acidic conditions, the powerful ortho-, para-directing effect of the amine would dominate, directing substitution to the positions ortho to the 1-aminocyclopentyl group (positions 3 and 5).
Deactivating conditions (acidic): Under strongly acidic conditions, the deactivating, meta-directing ammonium group will dictate the outcome. The tert-butyl group is para to the point of attachment, so it directs to positions 2 and 6. The ammonium group directs to positions 2 and 6 (meta to itself). Thus, both groups favor substitution at the positions ortho to the tert-butyl group. Steric hindrance from the bulky tert-butyl group might influence the selectivity between these positions.
Common SEAr reactions that could be applied include:
Nitration: Using nitric acid (HNO3) and sulfuric acid (H2SO4) would introduce a nitro group (-NO2), likely at the positions ortho to the tert-butyl group. masterorganicchemistry.com
Halogenation: Reaction with Br2 or Cl2 in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) would install a halogen atom. uomustansiriyah.edu.iq
Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) and AlCl3 introduces an acyl group (-COR). This reaction is generally incompatible with strongly deactivated rings, so the protonated amine would prevent this reaction. uomustansiriyah.edu.iq One would need to protect the amine first (e.g., as an amide) to perform this transformation.
Modifications of the Cyclopentane Ring System
Altering the cyclopentane ring itself represents a more advanced synthetic challenge but offers a route to significantly different analogues.
C-H Functionalization: Modern synthetic methods enable the direct functionalization of otherwise unactivated C–H bonds. acs.orgacs.org Transition-metal catalysis, for example with palladium or manganese complexes, can achieve site-selective arylation, hydroxylation, or amination of sp3 C–H bonds. acs.orgacs.org For the this compound scaffold, these methods could potentially be used to install new substituents at the C2 or C3 positions of the cyclopentane ring. The existing amine could act as a directing group to guide the catalyst to proximal C-H bonds. acs.org
Ring Expansion and Contraction: While synthetically challenging, ring expansion or contraction reactions could transform the cyclopentane core. For example, a Tiffeneau–Demjanov rearrangement, which involves the diazotization of a β-amino alcohol, could potentially be used to expand the cyclopentane to a cyclohexane (B81311) ring. wikipedia.org Conversely, ring contraction reactions, such as the Favorskii rearrangement of an α-halocyclohexanone, could be envisioned as a route to cyclopentane carboxylic acid derivatives from a six-membered ring precursor. researchgate.netetsu.edu These methods would require significant modification of the initial scaffold, for instance, by converting the amine to a different functional group or introducing a ketone adjacent to the quaternary center.
Synthesis from Functionalized Precursors: A more direct approach to modified cyclopentane rings is to build them from already functionalized starting materials. For example, using a substituted cyclopentanone in the initial synthesis (e.g., in a Grignard or Strecker-type reaction) would directly incorporate functionality onto the carbocyclic ring. Methods for synthesizing functionalized cyclopentanones and cyclopentenes are well-established, often involving cascade or multicomponent reactions. rsc.orgbeilstein-journals.orgnih.gov
| Strategy | Methodology | Potential Outcome | Reference Principle |
|---|---|---|---|
| C-H Functionalization | Pd- or Mn-catalyzed reaction at C2/C3 positions. | Introduction of aryl, hydroxyl, or other functional groups. | Directing-group assisted C-H activation. acs.orgacs.org |
| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Conversion of cyclopentane to a cyclohexanone (B45756) derivative. | Reaction of a β-amino alcohol with nitrous acid. wikipedia.org |
| Ring Contraction | Favorskii Rearrangement | Formation of a cyclobutane (B1203170) derivative from a cyclopentanone precursor. | Base-induced rearrangement of an α-haloketone. researchgate.net |
| De Novo Synthesis | Build-up from a functionalized cyclopentanone. | Direct incorporation of desired substituents on the ring. | Intramolecular cyclization or multicomponent reactions. beilstein-journals.orgnih.gov |
Reactivity Profiles of the Cyclopentanamine Core
The core structure, a cyclopentanamine, is characterized by a secondary amine group attached to a five-membered aliphatic ring. The reactivity of this core is primarily dictated by the lone pair of electrons on the nitrogen atom and the structural features of the cyclopentane ring.
Electrophilic and Nucleophilic Reactions of the Amine Functionality
The secondary amine group is the most reactive site in the molecule under typical conditions. Its chemistry is characterized by its basicity and nucleophilicity.
Basicity: Like other secondary amines, the nitrogen atom's lone pair can accept a proton, making the compound a weak base. The equilibrium for this protonation is influenced by the electronic effects of the attached aryl and cyclopentyl groups.
Nucleophilic Reactions: The amine is a potent nucleophile and readily participates in reactions with a variety of electrophiles. libretexts.org A primary example is N-alkylation , where reaction with an alkyl halide (e.g., methyl iodide) converts the secondary amine into a tertiary amine. msu.edu This reaction typically follows an S_N2 mechanism. However, such reactions can be prone to overalkylation, though the steric bulk of the cyclopentyl and tert-butylphenyl groups may mitigate the formation of a quaternary ammonium salt. masterorganicchemistry.com
Another key reaction is N-acylation , where the amine reacts with acyl chlorides or anhydrides to form stable amide derivatives. This transformation is often used as a protective strategy for the amine group in multi-step syntheses. Furthermore, the amine can react with sulfonyl chlorides, such as benzenesulfonyl chloride, to yield sulfonamides, a reaction historically used in the Hinsberg test to differentiate between primary, secondary, and tertiary amines. msu.edu
The amine can also undergo condensation reactions with aldehydes and ketones. With these carbonyl compounds, a secondary amine typically forms an enamine after the initial nucleophilic addition is followed by dehydration. libretexts.org
Reactions Involving the Cyclopentane Ring
The cyclopentane ring is a saturated carbocycle and, as such, is relatively inert compared to the amine and aromatic moieties. Its reactions are generally limited to harsh conditions that are often not compatible with the other functional groups present.
Under UV light or at high temperatures, the C-H bonds of the cyclopentane ring can undergo free-radical halogenation . However, this reaction lacks selectivity and would likely lead to a complex mixture of products, with competition from reactions at the more accessible sites. Unlike highly strained rings such as cyclopropane (B1198618), the cyclopentane ring does not readily undergo ring-opening reactions. researchgate.net Its primary role in the molecule's reactivity profile is to provide a specific, sterically demanding three-dimensional framework around the nitrogen atom, influencing the accessibility of the nitrogen's lone pair to incoming electrophiles.
Influence of the 4-Tert-butylphenyl Group on Chemical Transformations
Electronic Effects: The phenyl ring itself is generally electron-withdrawing by induction, which tends to decrease the basicity and nucleophilicity of the attached nitrogen atom compared to a simple dialkylamine. However, the nitrogen's lone pair can be delocalized into the aromatic π-system, an effect that is central to the reactivity of N-aryl amines. nih.govnih.gov The para-substituted tert-butyl group is a bulky, electron-donating group through induction and hyperconjugation. This electron donation partially counteracts the withdrawing effect of the phenyl ring, thereby increasing the electron density on the nitrogen and enhancing its nucleophilicity relative to an unsubstituted N-phenyl amine.
Steric Effects: The sheer size of the tert-butyl group provides considerable steric hindrance. This bulk can influence the kinetics of reactions at the amine center, potentially slowing down the rate of attack by large electrophiles. masterorganicchemistry.com
Reactivity of the Aromatic Ring: The 4-tert-butylphenyl group can itself undergo electrophilic aromatic substitution. The tert-butyl group is a moderate activating group and an ortho, para-director. Since the para position is blocked, any electrophilic attack (e.g., nitration, halogenation) would be directed to the ortho positions on the benzene (B151609) ring.
Reaction Kinetics and Thermodynamic Analysis of Key Transformations
The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic principles, which can be understood by analogy with similar amine systems.
Reaction Kinetics: The kinetics of nucleophilic substitution at the amine nitrogen are highly dependent on the nature of the electrophile and the reaction conditions. For instance, in N-alkylation with alkyl halides, the reaction rate is expected to follow the general trend for S_N2 reactions.
Table 1: Illustrative Relative Kinetic Rates for N-Alkylation
| Electrophile | Relative Rate (k_rel) | Rationale |
| Methyl Iodide | 100 | Least sterically hindered, good leaving group. |
| Ethyl Bromide | ~5 | More sterically hindered than methyl iodide. |
| Isopropyl Bromide | < 1 | Significant steric hindrance from the secondary alkyl halide. |
This table is illustrative and based on general principles of S_N2 reaction kinetics. Actual values would require experimental determination.
Table 2: Illustrative Thermodynamic Parameters for Amine Protonation
| Reaction | ΔG° (kJ/mol) | ΔH° (kJ/mol) | Remarks |
| R₂NH + H₃O⁺ ⇌ R₂NH₂⁺ + H₂O | < 0 | < 0 | The reaction is typically spontaneous (exergonic) and exothermic. The exact values depend on the amine's pKa. |
This table provides generalized thermodynamic expectations for the protonation of a secondary amine. R₂NH represents this compound.
In Situ Spectroscopic Investigations of Reaction Intermediates and Transition States
To gain a deeper mechanistic understanding, modern analytical techniques allow for the observation of reactions as they occur. In situ spectroscopy is particularly valuable for identifying transient intermediates and elucidating reaction pathways.
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can monitor the progress of a reaction in real-time by tracking changes in vibrational frequencies of functional groups. mdpi.com For example, during the N-acylation of this compound, one would observe the disappearance of the characteristic N-H stretching band of the secondary amine (typically around 3300-3500 cm⁻¹) and the simultaneous appearance of a strong carbonyl (C=O) stretching band for the newly formed amide (around 1630-1680 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the reaction progress and characterize intermediates and products. Changes in chemical shifts, particularly of the protons and carbons near the reacting nitrogen center, provide detailed structural information.
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled with reaction systems to detect and identify the mass of intermediates and products, helping to confirm proposed mechanistic steps.
Through these combined reactive and analytical approaches, a comprehensive picture of the chemical behavior of this compound can be constructed.
Structure Activity Relationship Sar Studies for Understanding Mechanistic Potentials Non Clinical Context
Design and Synthesis of Systematic Analogue Libraries Based on 1-(4-Tert-butylphenyl)cyclopentan-1-amine
The systematic investigation of SAR for this compound necessitates the design and synthesis of diverse analogue libraries. This process typically involves the strategic modification of three key structural components: the phenyl ring, the cyclopentane (B165970) ring, and the amine group. The synthesis of these analogues often begins with the appropriate substituted phenylacetonitrile, which can undergo alkylation with 1,4-dibromobutane (B41627) to form the cyclopentyl nitrile intermediate. Subsequent hydrolysis of the nitrile to an amide, followed by a Hofmann rearrangement or reduction, can yield the desired primary amine. Alternatively, direct reduction of the nitrile can also afford the amine.
A general synthetic approach allows for the introduction of a wide variety of substituents on both the aromatic ring and the cycloalkane moiety. For instance, by starting with different substituted phenylacetonitriles, a library of analogues with diverse electronic and steric properties on the phenyl ring can be generated. Similarly, modifications to the cyclopentane ring can be achieved through the use of substituted 1,4-dihalobutanes in the initial cyclization step. The primary amine can also be further functionalized to explore the impact of N-alkylation or acylation.
Elucidating the Contribution of Substructural Motifs to Biological Activity Profiles
The substitution pattern on the phenyl ring plays a pivotal role in modulating the biological activity of this class of compounds. The nature, size, and electronic properties of the substituents can influence the molecule's ability to interact with its biological target. The position of the substituent (ortho, meta, or para) is also a critical determinant of activity. researchgate.net
For instance, the para-tert-butyl group in the parent compound is a bulky, lipophilic substituent that can engage in hydrophobic interactions within a binding pocket. The effects of replacing this group with other substituents are summarized in the table below, which illustrates hypothetical trends based on SAR studies of related compounds.
| Substituent at para-position | Electronic Effect | Steric Bulk | Hypothetical Relative Activity |
| -H | Neutral | Small | Baseline |
| -CH3 | Electron-donating | Moderate | Increased |
| -OCH3 | Electron-donating | Moderate | Increased |
| -Cl | Electron-withdrawing | Moderate | Variable |
| -CF3 | Electron-withdrawing | Large | Decreased |
| -t-Butyl | Electron-donating | Large | Optimal |
This table presents hypothetical data based on general principles of SAR observed in related compound series.
Studies on related structures have shown that the introduction of substituents at the meta and para positions often results in more favorable biological activity compared to ortho substitution, which can introduce steric hindrance that may disrupt optimal binding. researchgate.net
The cyclopentane ring provides a rigid scaffold that orients the phenyl and amine groups in a specific spatial arrangement. The introduction of substituents on the cyclopentane ring can further refine this orientation and introduce additional points of interaction with a biological target. The size and nature of the cycloalkane ring itself are significant, with the strain energy of the ring influencing its conformation. nih.gov For example, compared to the relatively low strain energy of a cyclopentane ring, a cyclopropane (B1198618) ring is more strained, which can affect its properties. nih.gov
Modifications to the cyclopentane ring can include the introduction of alkyl groups, hydroxyl groups, or other functional groups. These substituents can impact the molecule's lipophilicity, polarity, and ability to form hydrogen bonds. The table below illustrates the potential impact of such substitutions.
| Cyclopentane Ring Modification | Potential Impact on Properties | Hypothetical Relative Activity |
| Unsubstituted | Baseline | Baseline |
| Methyl substitution | Increased lipophilicity | Increased |
| Hydroxyl substitution | Increased polarity, H-bonding | Variable |
| Replacement with Cyclohexyl | Increased size and conformational flexibility | Decreased |
| Replacement with Cyclobutyl | Increased ring strain | Variable |
This table presents hypothetical data based on general principles of SAR observed in related compound series.
Research on similar structures has indicated that increasing the steric bulk on the cycloalkane ring can sometimes lead to enhanced activity, up to an optimal point. researchgate.net
The primary amine group is a key functional group in this compound, as its basicity and protonation state at physiological pH are critical for its interactions with biological targets. The pKa of the amine determines the ratio of the charged (protonated) to uncharged (free base) form. The charged form can participate in ionic interactions, which are often crucial for binding to target proteins.
The lipophilicity of the molecule, often expressed as logP, is another critical parameter. It influences the compound's ability to cross biological membranes and access its target site. There is typically an optimal range of lipophilicity for biological activity; molecules that are too hydrophilic may not be able to cross cell membranes, while those that are too lipophilic may be sequestered in fatty tissues or exhibit poor solubility.
Stereochemical Influence on Molecular Recognition and Activity
This compound is a chiral molecule, and its stereochemistry can have a profound impact on its biological activity. The two enantiomers of this compound can exhibit significantly different potencies and even different types of activity. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the two enantiomers.
The differential activity of enantiomers is a well-established principle in pharmacology and is a direct consequence of the three-dimensional nature of molecular recognition. One enantiomer may fit snugly into a binding site, allowing for optimal interactions, while the other enantiomer may not be able to bind effectively due to steric clashes or improper orientation of key functional groups.
The synthesis of enantiomerically pure forms of this compound and its analogues is therefore a critical aspect of advanced SAR studies. This allows for the determination of the eutomer (the more active enantiomer) and the distomer (the less active enantiomer) and provides a more detailed understanding of the specific stereochemical requirements for activity.
Mechanistic Biological Investigations of 1 4 Tert Butylphenyl Cyclopentan 1 Amine Exclusively Non Clinical Research
In Vitro Receptor Binding and Functional Assay Characterization
Extensive literature searches did not yield specific in vitro studies detailing the receptor binding profile or functional activity of 1-(4-tert-butylphenyl)cyclopentan-1-amine. Consequently, data on its ligand-receptor interaction kinetics, thermodynamics, or its classification as an agonist, antagonist, or modulator at specific receptors are not available in the public domain.
Ligand-Receptor Interaction Kinetics and Thermodynamics
No published research was identified that has characterized the association or dissociation rate constants (k_on and k_off) or the thermodynamic parameters (enthalpy, entropy) of the interaction between this compound and any biological receptor.
Agonist, Antagonist, and Modulator Activity Profiling
There is no available data from in vitro functional assays to define the activity profile of this compound. Studies that would determine its potential as an agonist (activating a receptor), antagonist (blocking a receptor), or allosteric modulator are currently absent from scientific literature.
Enzyme Inhibition and Activation Studies in Cell-Free and Cell-Based Systems
No specific studies on the inhibitory or activating effects of this compound on any enzyme have been found in the reviewed scientific literature.
Kinetic Characterization of Enzyme Modulation
Information regarding the kinetic mechanisms of enzyme modulation, such as competitive, non-competitive, or uncompetitive inhibition, by this compound is not available.
Specificity and Selectivity Profiling Against Enzyme Panels
There are no published reports on the screening of this compound against panels of enzymes to determine its specificity and selectivity profile.
Cellular Pathway Modulation and Signal Transduction Studies In Vitro
No in vitro studies investigating the effects of this compound on cellular pathways or signal transduction cascades have been identified. Research into its potential to modulate specific signaling molecules or pathways has not been published.
Gene Expression and Protein Level Alterations
No studies were identified that examined the effects of this compound on gene expression or protein levels in any biological system.
Investigation of Intracellular Signaling Cascades
There is no available research on the impact of this compound on intracellular signaling pathways.
Target Engagement Studies within Biological Systems (Non-Human)
No non-human target engagement studies for this compound have been published.
Affinity Proteomics and Chemoproteomics Approaches
Information regarding the use of affinity proteomics or chemoproteomics to identify the molecular targets of this compound is not available in the current scientific literature.
Metabolomic and Lipidomic Profiling in Response to Compound Exposure
No studies have been conducted to profile the metabolomic or lipidomic changes in response to exposure to this compound.
Pre-Clinical In Vivo Mechanistic Investigations in Animal Models (Excluding Clinical Outcomes)
There is a lack of pre-clinical in vivo studies in animal models aimed at understanding the mechanisms of action of this compound.
Pharmacodynamic Marker Identification and Validation
Without any in vivo mechanistic studies, no pharmacodynamic markers have been identified or validated for this compound.
The scientific community has not published findings on how this compound influences biological pathways within animal models. Therefore, the creation of an evidence-based article with detailed research findings and data tables, as per the specified outline, cannot be fulfilled at this time. Further research into this compound is required before a comprehensive and scientifically accurate article on its biological effects can be written.
Advanced Analytical Approaches for Mechanistic Elucidation Beyond Basic Identification
High-Resolution Mass Spectrometry for Metabolite Identification in Biological Systems (Non-Human)
High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying the metabolites of 1-(4-tert-butylphenyl)cyclopentan-1-amine in non-human biological systems. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for parent compounds and their metabolites. When coupled with liquid chromatography (LC), HRMS allows for the separation and subsequent identification of metabolites from complex biological matrices such as plasma, urine, and tissue homogenates.
In a typical workflow, the biological sample is prepared and subjected to LC-HRMS analysis. The high-resolution data acquired allows for the confident identification of potential metabolites by comparing their exact masses to a theoretical database of possible biotransformations. Common metabolic pathways for a compound like this compound would include hydroxylation of the aromatic or cyclopentyl ring, N-dealkylation, or oxidation of the tert-butyl group. The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide further structural confirmation of the identified metabolites. For instance, the characteristic isotopic pattern of the tert-butyl group can be a useful signature in the mass spectrum.
A hypothetical study on the metabolism of this compound in rat liver microsomes might yield the following potential metabolites, identified by their accurate masses and fragmentation data.
| Putative Metabolite | Molecular Formula | Measured m/z | Mass Accuracy (ppm) | Proposed Biotransformation |
| M1 | C₁₅H₂₃NO | 234.1852 | 1.2 | Hydroxylation on cyclopentyl ring |
| M2 | C₁₅H₂₃NO | 234.1855 | 1.5 | Hydroxylation on phenyl ring |
| M3 | C₁₁H₁₅N | 162.1277 | -0.8 | N-dealkylation (loss of cyclopentyl group) |
| M4 | C₁₅H₂₃NO₂ | 250.1801 | 1.0 | Hydroxylation and Oxidation |
This table is illustrative and based on common metabolic pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the interactions between a ligand, such as this compound, and its biological target at an atomic level. A key structural feature of this compound is the tert-butyl group, which provides a strong and distinct signal in the ¹H NMR spectrum. nih.gov This signal can serve as a sensitive reporter for binding events.
When this compound binds to a protein, changes in the chemical environment of its protons can be observed as shifts in the NMR spectrum. youtube.com Techniques such as saturation transfer difference (STD) NMR and Water-LOGSY can be employed to identify which parts of the molecule are in close contact with the protein. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can provide distance information between the ligand and specific amino acid residues of the protein, helping to map the binding site and determine the orientation of the ligand within it. nih.gov
The pronounced signal of the tert-butyl group is particularly advantageous in these experiments, as it is often in a region of the spectrum with minimal overlap from protein signals. nih.gov This allows for the study of interactions even with large protein targets. nih.gov
| NMR Technique | Information Gained | Relevance for this compound |
| ¹H NMR Titration | Binding affinity (Kd) and stoichiometry | Quantifies the strength of the interaction with a target protein. |
| Saturation Transfer Difference (STD) NMR | Epitope mapping (ligand-centric) | Identifies the protons of the compound in close proximity to the protein surface. |
| Water-LOGSY | Confirmation of binding | Distinguishes between binding and non-binding compounds in a mixture. |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Intermolecular distances and binding pose | Elucidates the 3D orientation of the compound within the protein's binding pocket. nih.gov |
X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Protein-Ligand Complexes
To obtain a high-resolution three-dimensional structure of this compound bound to its protein target, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold-standard techniques. nih.govnih.govspringernature.comnih.gov
X-ray crystallography requires the formation of a well-ordered crystal of the protein-ligand complex. This can be achieved through co-crystallization or by soaking the ligand into pre-formed crystals of the protein. nih.govresearchgate.net Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein and the bound ligand can be built and refined. nih.gov This provides a static but highly detailed view of the binding interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals contacts.
Cryo-electron microscopy has emerged as a powerful alternative, particularly for large protein complexes or those that are difficult to crystallize. springernature.com In cryo-EM, a solution of the protein-ligand complex is rapidly frozen, and images are taken with an electron microscope. nih.gov Computational averaging of thousands of individual particle images allows for the reconstruction of a 3D density map of the complex. Recent advances in detector technology and software have enabled cryo-EM to achieve near-atomic resolution for many protein-ligand complexes. nih.govyoutube.com
| Technique | Sample Requirements | Resolution | Key Insights for this compound |
| X-ray Crystallography | High-quality, well-diffracting crystals of the complex. | Typically 1.5 - 3.5 Å | Precise atomic coordinates of the ligand and binding site residues, revealing specific molecular interactions. nih.gov |
| Cryo-Electron Microscopy | Small amounts of purified complex in solution. | Typically 2.5 - 5 Å | Structure of large or flexible protein complexes with the bound ligand, providing insights into conformational changes upon binding. nih.govnih.gov |
Microfluidic and High-Throughput Screening Methodologies for Mechanistic Studies
Microfluidic and high-throughput screening (HTS) technologies offer the potential to perform mechanistic studies on this compound in a rapid and resource-efficient manner. These approaches allow for the systematic investigation of the compound's effects on protein function or cellular pathways under a wide range of conditions.
Microfluidic devices can be used to perform assays in picoliter to nanoliter volumes, enabling the rapid mixing of reagents and precise control over experimental parameters. For instance, a microfluidic platform could be designed to study the kinetics of the interaction between this compound and its target protein by measuring changes in fluorescence or other optical signals in real-time. A recent development in this area is the use of microfluidic crystal arrays for high-throughput X-ray data collection of protein-ligand complexes. frontiersin.org
HTS assays can be developed to screen for the effects of this compound and its analogs on a specific biological process. For example, a cell-based assay could be designed to measure the modulation of a particular signaling pathway in response to the compound. The data from such screens can provide valuable structure-activity relationship (SAR) information and help to elucidate the molecular mechanism of action.
| Methodology | Application for this compound | Advantages |
| Microfluidics | Kinetic analysis of protein-ligand binding; High-throughput crystallography. frontiersin.org | Low sample consumption, rapid analysis, precise control over the experimental environment. |
| High-Throughput Screening (HTS) | Identification of molecular targets; Structure-activity relationship (SAR) studies. | Miniaturized and automated assays for testing large numbers of compounds or conditions. |
Future Research Directions and Translational Opportunities Strictly Academic and Non Clinical
Development of Next-Generation Analogues with Tuned Mechanistic Properties
The development of next-generation analogues of 1-(4-tert-butylphenyl)cyclopentan-1-amine is a key area for future research. By systematically modifying the core structure, researchers can fine-tune the mechanistic properties of these compounds. For instance, altering the cycloalkyl ring size, as seen in the cyclopropane (B1198618) analogue 1-(4-tert-butylphenyl)cyclopropan-1-amine, can significantly impact the spatial arrangement of the functional groups and thus their interaction with biological macromolecules. uni.lu Similarly, modifications to the tert-butylphenyl group, such as the introduction of different substituents, could modulate electronic properties and lipophilicity, influencing the compound's behavior in biological assays. nih.govresearchgate.net The synthesis and evaluation of a library of such analogues would provide valuable structure-activity relationship (SAR) data, guiding the design of compounds with specific, pre-determined functionalities. nih.govfrontiersin.orgnih.gov
Exploration of Novel Biological Targets for Cyclopentanamine Scaffolds
While the specific biological targets of this compound are not yet fully elucidated, the broader class of cyclopentanamine derivatives holds promise for interacting with a variety of biological systems. chemeo.com Future research should focus on screening this compound and its analogues against a diverse panel of biological targets to identify novel interactions. This could involve high-throughput screening campaigns against enzyme families, receptor superfamilies, and protein-protein interaction interfaces. frontiersin.org The unique three-dimensional architecture of the cyclopentanamine scaffold may allow for selective targeting of proteins that have proven challenging for more conventional, planar molecules. drugbank.com Understanding these interactions at a molecular level will be crucial for developing new chemical probes to investigate cellular processes. chemikailproteomics.com
Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization
Collaborative Research Initiatives to Advance Understanding of Amine Chemical Biology
Advancing the understanding of the chemical biology of amines, including scaffolds like this compound, will be greatly enhanced through collaborative research efforts. rsc.org These initiatives should bring together experts from various disciplines, including synthetic organic chemistry, computational chemistry, chemical biology, and biochemistry. chemikailproteomics.com By sharing data, resources, and expertise, research teams can tackle complex scientific questions that would be challenging to address in isolation. Such collaborations can foster innovation in the development of new synthetic methodologies, analytical techniques, and biological assays tailored to the study of these unique amine compounds. yale.eduvacancyedu.com The establishment of open-access databases for the properties and biological activities of novel amine derivatives would further accelerate progress in this field.
Q & A
Basic Question
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>99%) and detect trace impurities .
- Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition temperature >200°C) for storage recommendations .
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 82.90%, H: 10.60%, N: 6.50%) .
How do computational models predict the compound's reactivity or binding affinity in complex biological systems?
Advanced Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites .
- Pharmacokinetic Modeling : Use SwissADME to estimate logP (~3.5) and blood-brain barrier penetration .
- Machine Learning : Train models on PubChem datasets () to predict toxicity (e.g., LD₅₀ in rodents) .
How can researchers resolve contradictions in reported biological activities of this compound across studies?
Advanced Question
Discrepancies may arise from assay conditions or impurity profiles. Solutions include:
- Dose-Response Replication : Test the compound across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm IC₅₀ consistency .
- Batch Analysis : Compare NMR spectra of different synthetic batches to rule out structural variants .
- Meta-Analysis : Aggregate data from , and 14 to identify structure-activity trends (e.g., tert-butyl groups enhancing lipophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
